4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine
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Overview
Description
4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is a heterocyclic compound that contains both pyridine and thieno[3,2-c]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine typically involves the formation of the thieno[3,2-c]pyridine core followed by the introduction of the pyridin-4-yloxy group. One common method involves the cyclization of a suitable precursor containing a thiophene ring and a pyridine ring under acidic or basic conditions. The reaction conditions may vary, but common reagents include strong acids like sulfuric acid or bases like sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. Catalysts such as palladium or nickel may be used to facilitate the cyclization and coupling reactions. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce tetrahydro derivatives. Substitution reactions can lead to various substituted pyridine derivatives .
Scientific Research Applications
4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity or modulating its function. The pathways involved can include signal transduction cascades, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridin-4-yloxybenzamide: Contains a similar pyridin-4-yloxy group but differs in the core structure.
Thieno[3,2-c]pyridine derivatives: Share the thieno[3,2-c]pyridine core but have different substituents.
Uniqueness
4-((Pyridin-4-yloxy)methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine is unique due to its combination of the pyridin-4-yloxy group and the thieno[3,2-c]pyridine core. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .
Properties
Molecular Formula |
C13H14N2OS |
---|---|
Molecular Weight |
246.33 g/mol |
IUPAC Name |
4-(pyridin-4-yloxymethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine |
InChI |
InChI=1S/C13H14N2OS/c1-5-14-6-2-10(1)16-9-12-11-4-8-17-13(11)3-7-15-12/h1-2,4-6,8,12,15H,3,7,9H2 |
InChI Key |
LVYYJCCSTILEBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(C2=C1SC=C2)COC3=CC=NC=C3 |
Origin of Product |
United States |
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